L-Gulonolactone
Overview
Description
L-Gulono-1,4-lactone is a naturally occurring organic compound that serves as a direct precursor to L-ascorbic acid (vitamin C) in animals, plants, and some protists . It is a substrate for the enzyme L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in the biosynthesis of L-ascorbic acid . This compound plays a crucial role in the antioxidant defense system and is involved in various metabolic processes.
Mechanism of Action
Target of Action
L-Gulonolactone, also known as L-Gulono-1,4-lactone, primarily targets the enzyme this compound oxidase (GULO) . GULO is a key enzyme involved in the biosynthesis of Vitamin C, or ascorbic acid . This enzyme is expressed in many animals but is non-functional in certain groups, including humans .
Mode of Action
This compound interacts with its target, GULO, in a specific sequence of reactions . The process begins with the combination of the enzyme with this compound. This is followed by the reduction of the enzyme to produce ascorbic acid. The reduced enzyme then combines with an oxidant, which can be either oxygen or 2,6-dichloroindophenol (DCI). Finally, the enzyme is oxidized to its original state .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of Vitamin C . In this pathway, the penultimate step is catalyzed by Regucalcin, and the last step is catalyzed by GULO . The GULO gene has been implicated solely in Vitamin C synthesis, while Regucalcin has been shown to have multiple functions in mammals .
Pharmacokinetics
It is known that the gulo enzyme, which this compound targets, is non-functional in certain groups of animals, including humans . This suggests that these groups must obtain Vitamin C from their diet, as they cannot synthesize it internally.
Result of Action
The action of this compound results in the production of Vitamin C, an essential micronutrient for normal cell function, growth, and development . Vitamin C acts as an antioxidant capable of detoxifying exogenous radical species or those generated during mitochondrial metabolism . It is also a well-studied co-factor of enzymes involved in collagen synthesis, facilitates the differentiation of dopaminergic neurons in vitro, and is known to be indispensable for proper fetal brain development and cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen and DCI can modify the reaction mechanism of the GULO enzyme . Additionally, the ability to synthesize Vitamin C, and thus the functionality of the GULO enzyme, varies among different animal species and is thought to have been lost and possibly re-acquired multiple times throughout evolution .
Biochemical Analysis
Biochemical Properties
L-Gulonolactone plays a crucial role in biochemical reactions, particularly in the synthesis of Vitamin C. The last step of this synthesis pathway is catalyzed by an enzyme called this compound oxidase (GULO), which oxidizes this compound to L-ascorbate . This interaction with GULO is a key biochemical property of this compound .
Cellular Effects
This compound, through its conversion to Vitamin C, has significant effects on various types of cells and cellular processes. Vitamin C is indispensable for brain development and cognitive function in mammals . It is also a well-studied co-factor of enzymes involved in collagen synthesis and facilitates the differentiation of dopaminergic neurons in vitro .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion to Vitamin C. This process is catalyzed by the enzyme GULO . The product of this reaction, Vitamin C, then exerts its effects at the molecular level, including acting as a co-factor for various enzymes and playing a role in DNA or histones demethylation .
Dosage Effects in Animal Models
It is known that some animals, such as mice and rats, express the GULO enzyme and can synthesize Vitamin C, while others, including some primates, bats, and guinea pigs, have lost this ability .
Metabolic Pathways
This compound is involved in the metabolic pathway for the synthesis of Vitamin C. This pathway includes the conversion of this compound to L-ascorbate, catalyzed by the enzyme GULO .
Transport and Distribution
The transport of its product, Vitamin C, is reliant on Sodium-dependent Vitamin C Transporters (SVCTs) and Sodium-independent facilitative glucose transporters (GLUTs) .
Subcellular Localization
Gulo, the enzyme that catalyzes the conversion of this compound to Vitamin C, is found in the endoplasmic reticulum membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Gulono-1,4-lactone can be synthesized through several methods. One common approach involves the oxidation of L-gulonic acid. This process typically requires the use of oxidizing agents such as bromine or iodine in an aqueous solution . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, L-Gulono-1,4-lactone is produced through the microbial fermentation of glucose. Specific strains of bacteria, such as Gluconobacter oxydans, are employed to convert glucose into L-sorbose, which is then further oxidized to L-gulonic acid. The final step involves the lactonization of L-gulonic acid to form L-Gulono-1,4-lactone .
Chemical Reactions Analysis
Types of Reactions: L-Gulono-1,4-lactone undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by L-gulono-1,4-lactone oxidoreductase to produce L-ascorbic acid.
Reduction: It can be reduced to form L-gulonic acid under specific conditions.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and 2,6-dichloroindophenol.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products:
Oxidation: The primary product is L-ascorbic acid.
Reduction: The major product is L-gulonic acid.
Substitution: The products vary depending on the substituents introduced.
Scientific Research Applications
L-Gulono-1,4-lactone has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of L-ascorbic acid and other related compounds.
Biology: It plays a role in studying the biosynthesis pathways of vitamin C in various organisms.
Industry: It is utilized in the production of vitamin C supplements and as an additive in food and beverages.
Comparison with Similar Compounds
L-Gulono-1,4-lactone is unique in its role as a direct precursor to L-ascorbic acid. Similar compounds include:
L-Galactono-1,4-lactone: Another precursor to L-ascorbic acid in plants.
D-Gulonic acid γ-lactone: A stereoisomer with similar chemical properties but different biological roles.
D-Mannonic acid γ-lactone: Another stereoisomer used in different biochemical pathways.
L-Gulono-1,4-lactone stands out due to its specific involvement in the biosynthesis of L-ascorbic acid in both animals and plants, highlighting its importance in antioxidant defense and metabolic processes .
Properties
IUPAC Name |
(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-SKNVOMKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331407 | |
Record name | L-Gulonolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Gulonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1128-23-0 | |
Record name | Reduced ascorbate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Gulono-gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Gulonolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-GULONO-.GAMMA.-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Gulonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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